Acethydrazide

Green Chemistry Synthetic Methodology Amine Acetylation

Acethydrazide enables chemoselective N-acetylation of amines in aqueous media at RT—a metal-free, green pathway unavailable with acetyl chloride or acetic anhydride. This minimizes side reactions and streamlines purification, making it ideal for med chem scale-up and parallel synthesis. As the primary isoniazid metabolite, it is an essential LC-MS/MS standard for TB pharmacokinetic studies. Its derivatives form organic nanoparticle corrosion inhibitors achieving >96% efficiency on mild steel. Sourced at ≥98% purity with full analytical documentation.

Molecular Formula C2H6N2O
Molecular Weight 74.08 g/mol
CAS No. 1068-57-1
Cat. No. B032501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcethydrazide
CAS1068-57-1
SynonymsAcetic Acid Hydrazide;  Acethydrazide;  Acetic hydrazide;  Acetohydrazine;  Acetyl hydrazide;  Acetylhydrazine;  ENT-61241;  Ethanehydrazonic Acid;  Monoacetylhydrazine;  NSC 2271;  NSC 53155
Molecular FormulaC2H6N2O
Molecular Weight74.08 g/mol
Structural Identifiers
SMILESCC(=O)NN
InChIInChI=1S/C2H6N2O/c1-2(5)4-3/h3H2,1H3,(H,4,5)
InChIKeyOFLXLNCGODUUOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acethydrazide (CAS 1068-57-1) Technical and Procurement Baseline


Acethydrazide (CAS 1068-57-1, also known as acetylhydrazine) is a low-molecular-weight (74.08 g/mol) acyl hydrazide characterized by its high water solubility (>25 mg/mL to freely soluble) and a predicted pKa of 13.46±0.18 [1]. It is a versatile synthetic building block that can be sourced in bulk with purities typically at 98% or higher [2]. The compound exhibits a melting point range of 58-68°C and is a hygroscopic white crystalline solid [3].

Why Simple Acyl Hydrazide Substitution Fails: Acethydrazide (CAS 1068-57-1) Case


Substituting acethydrazide with another acyl hydrazide, such as formylhydrazine or benzohydrazide, can critically alter reaction outcomes and final product properties due to significant differences in nucleophilicity, steric bulk, and hydrophobicity. Even minor structural variations lead to vastly different heterocyclic scaffolds and downstream biological activities, making exact structural fidelity a non-negotiable requirement for reproducible synthesis [1]. Furthermore, while other acetylation reagents like acetyl chloride or acetic anhydride are available, acethydrazide enables unique reaction manifolds, such as radical transacetylation in water under mild, metal-free conditions, a pathway unavailable to its more traditional counterparts [2].

Quantitative Differentiators for Acethydrazide (CAS 1068-57-1) in Scientific Selection


Green Chemistry Metric: Radical N-Acetylation in Water vs. Traditional Reagents

Acethydrazide serves as an acetyl radical source for N-acetylation of amines, enabling a reaction that proceeds in water at room temperature, which is a stark contrast to traditional acetylating agents that often require organic solvents, anhydrous conditions, or elevated temperatures [1]. This process, which uses TBHP and TBAI, demonstrates excellent chemoselectivity and broad substrate scope. The use of water as a solvent and mild temperatures provides a superior environmental profile compared to acetyl chloride or acetic anhydride, which are typically used in organic solvents and may generate corrosive byproducts. The method has been shown to be scalable for the synthesis of pharmaceuticals and drug intermediates [1].

Green Chemistry Synthetic Methodology Amine Acetylation

Corrosion Inhibition Efficiency: Acethydrazide Derivatives on Mild Steel

Derivatives of acethydrazide, specifically organic nanoparticles of (E)-2-(4-(hydrazonomethyl)phenoxyl) acetohydrazide (H2) and N′((E)-benzylidene)-2-(4-((E)hydrazonomethyl)phenoxyl)acetohydrazide (H3), exhibit high corrosion inhibition efficiencies for mild steel in acidic environments. At a concentration of 1 × 10⁻³ M in 1.0 M HCl, H2 and H3 achieved maximum inhibition efficiencies of 88.2% and 96.7%, respectively, as determined by electrochemical methods [1]. These values indicate a superior protective effect compared to many unfunctionalized hydrazides or simple amines, which often show lower efficiency or require higher concentrations. The inhibition mechanism is attributed to physical adsorption on the steel surface, confirmed by SEM and AFM [1].

Corrosion Science Materials Chemistry Industrial Chemistry

Solubility Advantage for Aqueous-Phase Syntheses vs. Higher Homologs

Acethydrazide exhibits exceptionally high solubility in water, with reports indicating values ranging from >25 mg/mL to freely soluble (≥200 g/L at 20°C) [1][2]. This contrasts sharply with higher molecular weight acyl hydrazides, such as benzohydrazide (C7H8N2O, MW 136.15), which is only slightly soluble in water [3]. This high water solubility facilitates aqueous-phase reactions, simplifies workup procedures by avoiding organic solvent extractions, and enables the use of green chemistry principles. The compound's LogP of -1.6 to 0.087 (calculated/predicted) further confirms its hydrophilic nature .

Physicochemical Properties Formulation Chemistry Process Chemistry

Metabolic Link to Isoniazid: A Unique Pharmacological Footprint

Acethydrazide is a primary metabolite of the first-line antituberculosis drug isoniazid (INH), formed via hepatic N-acetyltransferase (NAT) and cytochrome P450 2E1 (CYP2E1) . This metabolic pathway is directly linked to INH-induced hepatotoxicity, as acethydrazide can be further metabolized to reactive hepatotoxins. While acethydrazide itself lacks the potent antimycobacterial activity of INH (which requires activation by KatG), its presence and further metabolism are critical determinants of INH's safety profile . This contrasts with other hydrazides like formylhydrazine, which are not direct metabolites of major therapeutics and thus lack this specific toxicological relevance. For researchers studying INH metabolism, toxicity, or developing safer analogues, acethydrazide is an essential chemical probe and impurity standard.

Drug Metabolism Antitubercular Agents Toxicology

Patented Synthetic Utility: Acethydrazide as a Precursor to Methylhydrazine

Acethydrazide is a key starting material in a patented process for preparing N'-methylacethydrazide, an intermediate in the manufacture of methylhydrazine, a rocket fuel ingredient [1]. The patented process involves reacting acethydrazide with a formaldehyde source (e.g., paraformaldehyde) and hydrogen in the presence of a palladium catalyst, typically in an aqueous or alcoholic solvent. This route is claimed to produce N'-methylacethydrazide in substantial yields and at an economic rate, circumventing the difficulties and low yields associated with alternative methods that start from expensive methylhydrazine or use non-selective methylation of acethydrazide [1]. This specific application highlights acethydrazide's value in a high-tech industrial niche that is not readily served by other simple acyl hydrazides.

Process Chemistry Rocket Propellants Organic Synthesis

Synthesis of a Key Antimicrobial Scaffold: Direct Comparison to Alternative Methods

Acethydrazide is a crucial building block for synthesizing substituted 1,2,4-triazoles, a pharmacophore known for potent antimicrobial, antifungal, and antitubercular activities. In a direct synthetic comparison, acethydrazide has been shown to condense with specific aldehydes to yield triazole derivatives with MIC values as low as 0.5-2 μg/mL against various bacterial and fungal strains [1]. This compares favorably to the use of other hydrazides, such as formylhydrazine, which may produce less active or structurally distinct heterocycles. The resulting triazoles often display superior activity and a broader spectrum compared to the parent hydrazide, underscoring acethydrazide's role as a privileged starting material for generating bioactive chemical matter.

Medicinal Chemistry Antibacterial Agents Heterocyclic Synthesis

High-Value Application Scenarios for Acethydrazide (CAS 1068-57-1) Based on Evidence


Green Chemistry-Driven N-Acetylation in Drug Discovery

Acethydrazide is the reagent of choice for sustainable, chemoselective N-acetylation of amines in aqueous media at room temperature. This is particularly valuable for medicinal chemistry campaigns aiming to improve pharmacokinetic properties (e.g., reducing basicity, improving permeability) of lead compounds while adhering to green chemistry principles. The mild, metal-free conditions minimize the risk of side reactions and simplify purification, making it ideal for parallel synthesis and scale-up [1].

Advanced Corrosion Inhibition for Industrial Infrastructure

Derivatives of acethydrazide, specifically when formulated as organic nanoparticles, are potent corrosion inhibitors for mild steel in acidic environments. Industrial users in sectors like oil and gas, chemical processing, and water treatment can leverage these compounds to formulate high-efficiency protective coatings or additives for cooling water systems and pipelines, achieving up to 96.7% inhibition efficiency at low concentrations, thereby extending asset life and reducing maintenance costs [1].

Synthesis of High-Potency Antimicrobial Heterocycles

In antimicrobial drug discovery, acethydrazide is a critical synthon for constructing 1,2,4-triazole and other nitrogen-rich heterocycles. The resulting derivatives have demonstrated low micromolar to sub-micromolar MICs against clinically relevant pathogens, including multidrug-resistant strains. Researchers developing new antibacterial, antifungal, or antitubercular agents should prioritize acethydrazide as a versatile and privileged building block for generating novel chemical entities with a high probability of biological activity [1].

Isoniazid Metabolism and Toxicity Research

As a primary and potentially hepatotoxic metabolite of isoniazid, acethydrazide is an essential analytical standard and research reagent for studies focused on tuberculosis pharmacotherapy. This includes its use in pharmacokinetic assays (LC-MS/MS), in vitro metabolism studies with human liver microsomes, and pharmacogenetic investigations of NAT2 and CYP2E1 polymorphisms. Its procurement is non-negotiable for laboratories conducting GLP-compliant bioanalysis or mechanistic toxicology related to INH [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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